

A Comparative Guide to mTOR Selectivity: Evaluating LY303511 Hydrochloride

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Compound of Interest

Compound Name: LY 303511 hydrochloride

Cat. No.: B2476964

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of LY303511 hydrochloride's selectivity for the mammalian target of rapamycin (mTOR) against other well-established mTOR inhibitors. The objective is to offer a clear, data-driven analysis of its performance, supported by experimental methodologies, to aid in the selection of appropriate research tools for studying the PI3K/Akt/mTOR signaling pathway.

Introduction to LY303511 Hydrochloride

LY303511 hydrochloride is a structural analog of the broad-spectrum PI3K/mTOR inhibitor LY294002. It has been investigated as a more selective mTOR inhibitor, with studies indicating that it does not inhibit phosphatidylinositol 3-kinase (PI3K) dependent phosphorylation of Akt, a key differentiator from its parent compound.[1] LY303511 inhibits mTOR-dependent phosphorylation of p70 S6 kinase (S6K) and has demonstrated antiproliferative effects. However, it is also known to have off-target activities, including the inhibition of casein kinase 2 (CK2) and voltage-gated potassium (Kv) channels.[2][3] A comprehensive, publicly available kinase selectivity panel for LY303511 hydrochloride is not available, which presents a challenge in fully assessing its specificity.

Comparative Analysis of mTOR Inhibitor Selectivity

To provide a quantitative comparison, this guide includes data for LY303511's known off-targets and compares its mTOR-centric activity with that of other common mTOR inhibitors:

Rapamycin, Everolimus, and Torin 1. Due to the lack of a full kinase panel for LY303511, the selectivity profile of its close analog, LY294002, is included to provide context on potential off-target interactions of this chemical scaffold.

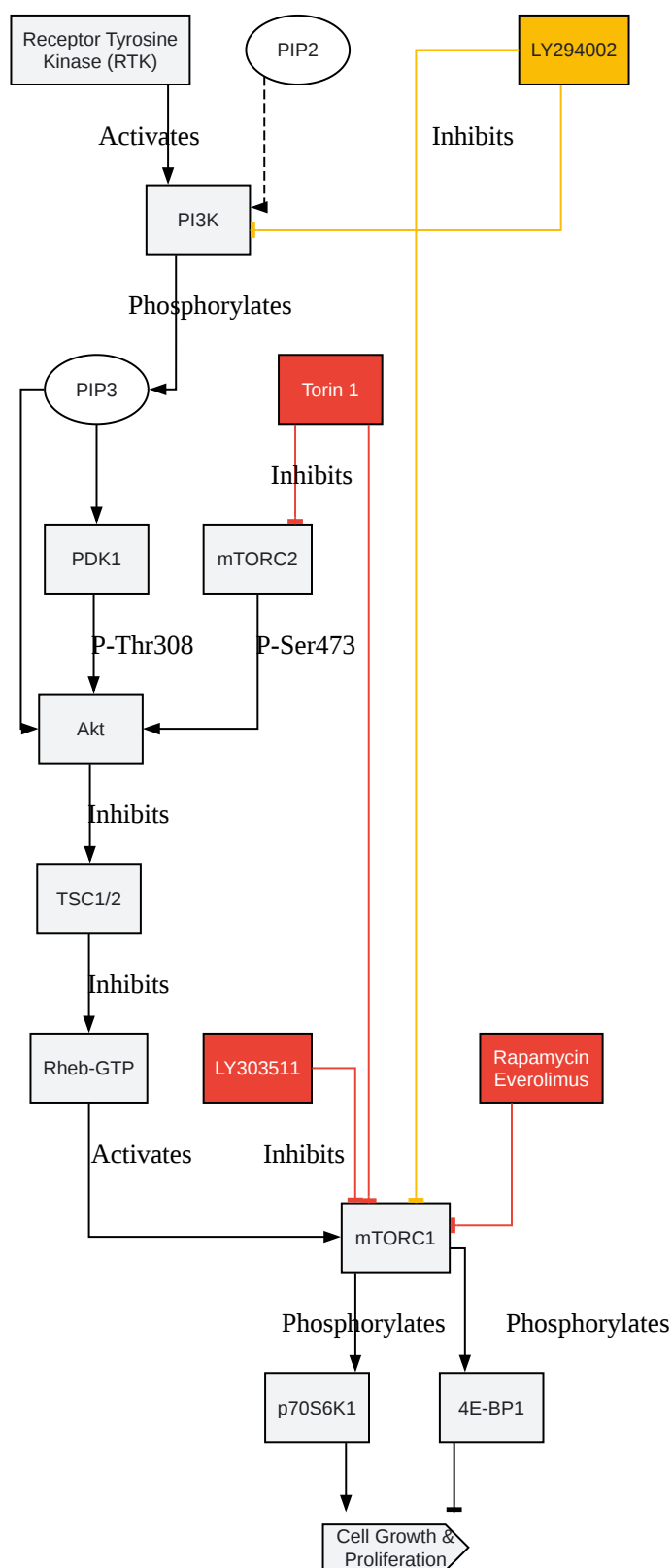
Table 1: Quantitative Comparison of Inhibitor Potency (IC50/EC50)

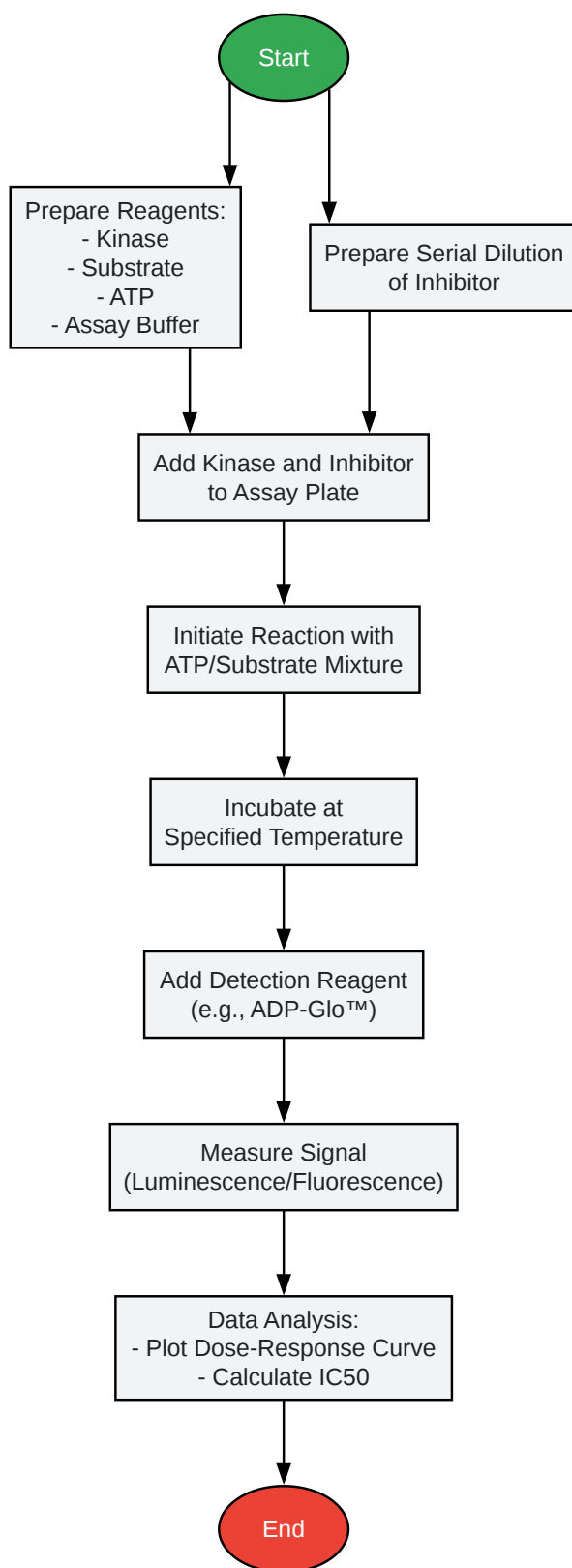
Target	LY303511 HCl	LY294002 (analog)	Rapamycin	Everolimus	Torin 1
mTORC1	-	Inhibits[4]	~0.1 nM (in T cells)[5]	Similar to Rapamycin[5]	2 nM[6]
PI3K α	No Inhibition[2]	500 nM[7]	-	-	>1000-fold selective over mTOR[6]
CK2	Inhibits[2]	98 nM[4]	-	-	-
Kv Channels	64.6 μ M[3]	-	-	-	-
DNA-PK	-	1400 nM[7]	-	-	6.34 nM[8]

Note: A hyphen (-) indicates that data is not readily available or the inhibitor is not known to significantly act on that target. The data for LY294002 is provided for contextual comparison of the chemical scaffold and does not represent the confirmed selectivity of LY303511.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams are provided.





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